

4-Formylfuran-2-boronic acid molecular weight

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Compound of Interest

Compound Name: **4-Formylfuran-2-boronic acid**

Cat. No.: **B112852**

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An In-depth Technical Guide to **4-Formylfuran-2-boronic acid**: A Versatile Bifunctional Reagent for Modern Organic Synthesis and Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Formylfuran-2-boronic acid** (CAS No. 62306-78-9), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and critical applications, with a focus on the mechanistic rationale behind its utility and field-proven experimental insights.

Introduction: The Strategic Value of a Bifunctional Building Block

4-Formylfuran-2-boronic acid is a strategically important reagent in organic synthesis due to its bifunctional nature. It incorporates two highly valuable functional groups onto a furan scaffold:

- A Boronic Acid Moiety: This group is a cornerstone of modern synthetic chemistry, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.^[1] Its stability and ease of handling make it a preferred tool for constructing complex molecular architectures.^[1]
- An Aldehyde (Formyl) Group: The formyl group serves as a versatile synthetic handle, amenable to a wide array of subsequent chemical transformations, including reductive

amination, oxidation to a carboxylic acid, olefination, and condensation reactions.

This dual functionality allows for a modular and convergent approach to synthesis, where the boronic acid can be used for scaffold construction and the aldehyde for late-stage functionalization. This is a particularly powerful strategy in drug discovery for the rapid generation of compound libraries and the synthesis of active pharmaceutical ingredients (APIs).

A Note on Isomeric Specificity: It is critical to distinguish **4-Formylfuran-2-boronic acid** from its isomer, 5-Formylfuran-2-boronic acid (CAS No. 27329-70-0). While both are valuable, the 5-formyl isomer is frequently cited as a key intermediate in the synthesis of specific APIs like the tyrosine kinase inhibitor, Lapatinib.^[2] **4-Formylfuran-2-boronic acid** provides an alternative substitution pattern, enabling researchers to create novel structural analogues and explore new chemical space, which is essential for developing next-generation therapeutics and overcoming challenges like drug resistance.

Physicochemical and Spectroscopic Data

The fundamental properties of **4-Formylfuran-2-boronic acid** are summarized below. Accurate knowledge of these parameters is essential for reaction planning, stoichiometry calculations, and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₅ BO ₄	[3] [4] [5]
Molecular Weight	139.90 g/mol	[3] [4] [5]
CAS Number	62306-78-9	[3] [4]
IUPAC Name	(4-formylfuran-2-yl)boronic acid	[4]
Appearance	Light yellow solid	[6]
Hydrogen Bond Donors	2	[4]
Hydrogen Bond Acceptors	4	[4]
SMILES	B(C1=CC(=CO1)C=O)(O)O	[4]
InChI Key	WHHDYDVWDKATTB-UHFFFAOYSA-N	[4]

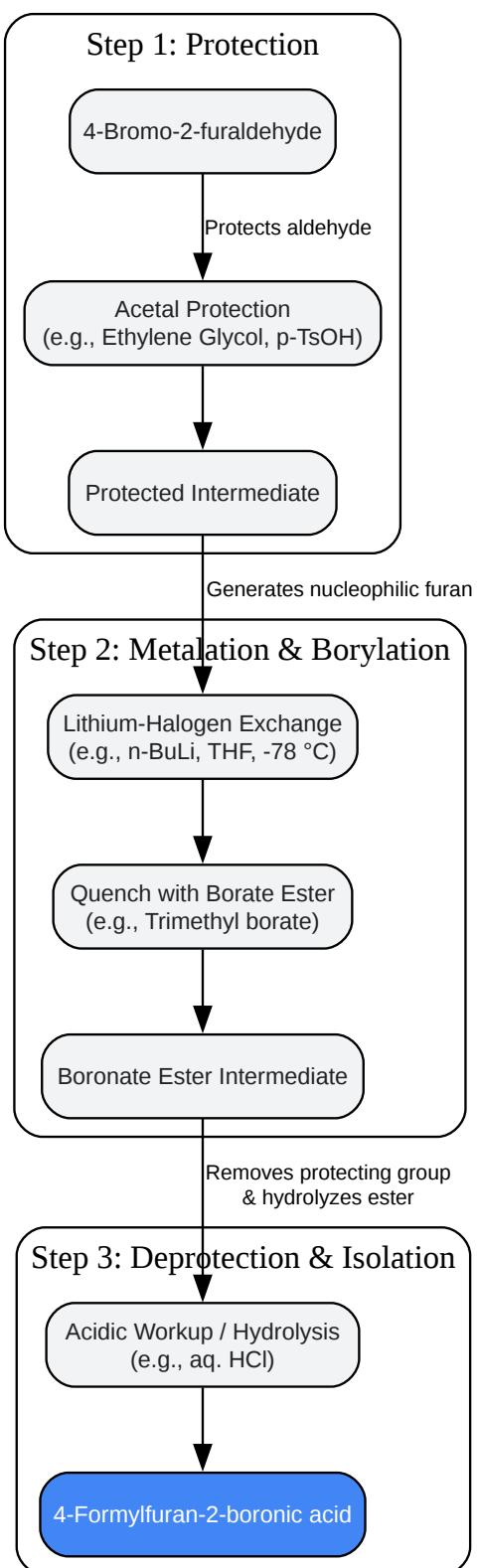
Data compiled from authoritative chemical databases.

Synthesis and Mechanistic Rationale

The synthesis of functionalized furan boronic acids typically involves a directed ortho-metallation (DoM) strategy followed by borylation. This approach leverages the directing ability of a substituent on the furan ring to achieve regioselective deprotonation and subsequent functionalization.

General Synthetic Workflow

A plausible and widely used method involves the protection of the reactive aldehyde, followed by lithium-halogen exchange or direct deprotonation, and finally, quenching with a borate ester.

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Caption: General synthetic workflow for **4-Formylfuran-2-boronic acid**.

Causality Behind Experimental Choices:

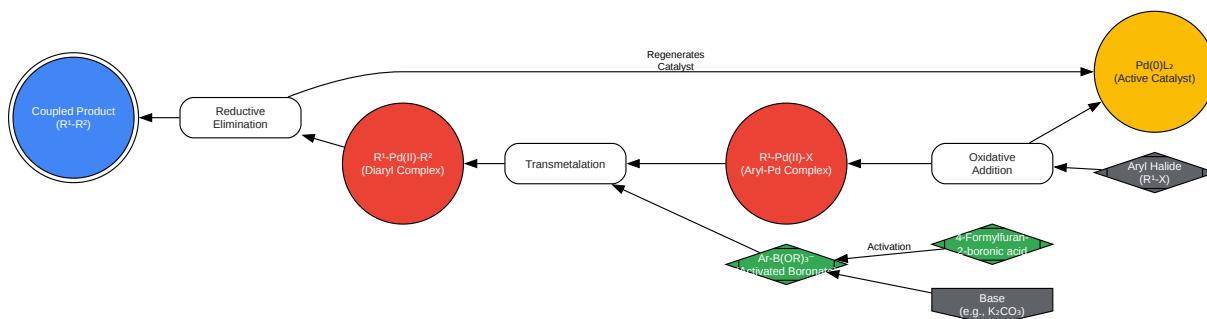
- Protection: The aldehyde is protected as an acetal to prevent it from reacting with the highly nucleophilic organolithium reagent (*n*-BuLi) used in the next step. Ethylene glycol is a common choice, forming a stable 1,3-dioxolane ring.
- Metalation: At low temperatures (-78 °C), *n*-butyllithium performs a rapid lithium-halogen exchange with the aryl bromide, creating a regiochemically defined furyllithium species. This is generally faster and cleaner than direct deprotonation.
- Borylation: The furyllithium nucleophile attacks the electrophilic boron atom of the trimethyl borate. An acidic workup is then crucial for two reasons: it hydrolyzes the resulting boronate ester to the desired boronic acid and simultaneously removes the acetal protecting group.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of **4-Formylfuran-2-boronic acid** is its use as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, making it indispensable in modern drug development.[\[1\]](#)

Catalytic Cycle Mechanism

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Trustworthiness Through Self-Validation: Each step in the cycle is a well-defined, observable organometallic process.

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex. The choice of halide (I > Br > Cl) dictates the ease of this step.
- **Transmetalation:** The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex. This complex transfers its organic group (the 4-formylfuran moiety) to the palladium center, displacing the halide. This is often the rate-determining step.
- **Reductive Elimination:** The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, field-proven starting point for coupling **4-Formylfuran-2-boronic acid** with a generic aryl bromide.

Objective: To synthesize 2-Aryl-4-formylfuran.

Materials:

- **4-Formylfuran-2-boronic acid** (1.0 eq)
- Aryl Bromide (1.1 eq)
- $\text{Pd}(\text{PPh}_3)_4$ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (3.0 eq)
- 1,4-Dioxane (solvent)
- Water (co-solvent)

Step-by-Step Methodology:

- Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **4-Formylfuran-2-boronic acid** (e.g., 140 mg, 1.0 mmol), the aryl bromide (1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).
 - Expertise & Causality: An inert atmosphere (Nitrogen or Argon) is critical because the $\text{Pd}(0)$ catalyst is oxygen-sensitive and can be oxidized to an inactive state. K_2CO_3 is a common, effective base for activating the boronic acid.
- Catalyst Addition: Briefly remove the inert gas flow and add the $\text{Pd}(\text{PPh}_3)_4$ catalyst (35 mg, 0.03 mol%).
 - Expertise & Causality: The catalyst loading is typically 1-5 mol%. Higher loadings can be used for challenging substrates, but lower is preferred for cost and to minimize residual

palladium in the product.

- Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water). The mixture should be degassed by bubbling argon through it for 15-20 minutes.
 - Expertise & Causality: A mixed solvent system is often optimal. Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the formation of the active boronate species. Degassing removes dissolved oxygen.
- Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
 - Trustworthiness: Monitoring progress ensures the reaction is proceeding as expected and allows for determination of the optimal reaction time, preventing byproduct formation from prolonged heating.
- Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-Aryl-4-formylfuran.

Safety and Handling

As a laboratory chemical, **4-Formylfuran-2-boronic acid** requires careful handling.

- Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[6\]](#)
- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[\[7\]](#) Handle in a well-ventilated area or a chemical fume hood.[\[6\]](#)
[\[7\]](#)
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[\[6\]](#)[\[7\]](#)

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6][7]
- Inhalation: Remove person to fresh air and keep comfortable for breathing.[6][7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] It is often recommended to store under an inert atmosphere.

Conclusion

4-Formylfuran-2-boronic acid is a high-value synthetic intermediate that provides chemists with a powerful tool for molecular construction. Its true strength lies in the orthogonal reactivity of its boronic acid and formyl functional groups, enabling efficient and modular synthetic strategies. By mastering its application in cornerstone reactions like the Suzuki-Miyaura coupling, researchers in drug discovery and materials science can rapidly access novel chemical entities with tailored properties, accelerating the pace of innovation.

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